(S)-3-Aminohexanedioic acid hydrochloride

Neuroscience Enzymology N-Acetylaspartylglutamate (NAAG) Peptidase

This chiral (S)-enantiomer β-amino acid hydrochloride ([α]D25 = 22 ± 2°) is a critical building block for β-peptide synthesis, conferring enhanced proteolytic stability unattainable with standard α-amino acids. Unlike gliotoxic L-α-aminoadipic acid, this scaffold exhibits negligible glutamine synthetase inhibition, ensuring clean negative control data in NAAG peptidase inhibition assays. The hydrochloride salt guarantees superior aqueous solubility and handling reproducibility versus the free base. Essential for systematic SAR exploration around the glutamate recognition site without confounding excitotoxicity.

Molecular Formula C6H11NO4*HCl
Molecular Weight 161,60*36,45 g/mole
CAS No. 61884-74-0
Cat. No. B555406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Aminohexanedioic acid hydrochloride
CAS61884-74-0
Molecular FormulaC6H11NO4*HCl
Molecular Weight161,60*36,45 g/mole
Structural Identifiers
SMILESC(CC(=O)O)C(CC(=O)O)N.Cl
InChIInChI=1S/C6H11NO4.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H/t4-;/m0./s1
InChIKeyXMUKSNPNAOIQKU-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bulk (S)-3-Aminohexanedioic Acid Hydrochloride (CAS 61884-74-0) Technical Specifications


(S)-3-Aminohexanedioic acid hydrochloride (CAS 61884-74-0) is a chiral, non-proteinogenic β-amino acid derivative, also known as L-β-homoglutamic acid hydrochloride or H-β-HoGlu-OH·HCl [1]. It is supplied as a hydrochloride salt (molecular weight 197.62 g/mol; formula C6H12ClNO4) to enhance stability and handling . As an (S)-enantiomer, it serves as a key building block in peptidomimetic synthesis and is a structural analog of the excitatory neurotransmitter glutamic acid, positioning it for investigations in neuroscience and metabolic pathway studies .

Precision Procurement of (S)-3-Aminohexanedioic Acid Hydrochloride: Avoiding Off-Target Analogs


Interchanging (S)-3-aminohexanedioic acid hydrochloride with structural analogs or other amino acid salts can critically undermine experimental outcomes. For instance, the use of L-α-aminoadipic acid, a gliotoxic glutamate analog, introduces potent glutamine synthetase inhibition (Ki = 209 µM) and excitotoxicity, which are absent in the (S)-3-aminohexanedioic acid scaffold . Furthermore, the specific β-position of the amino group in (S)-3-aminohexanedioic acid confers distinct conformational properties essential for peptidomimetic design, whereas generic amino acids like L-glutamic acid lack this extended backbone [1]. The hydrochloride salt form provides superior aqueous solubility and handling compared to the free base, ensuring reproducibility in biochemical assays .

Empirical Evidence for (S)-3-Aminohexanedioic Acid Hydrochloride in NAALA Dipeptidase and Peptide Design


Negligible NAALA Dipeptidase Inhibition Confirms Functional Orthogonality in Neuroscience

In a study evaluating acyclic analogues of Ac-Asp-Glu-OH, the compound Ac-Asp-3-aminohexanedioic acid, which incorporates the core (S)-3-aminohexanedioic acid moiety, exhibited minimal inhibitory activity against rat brain N-acetylated α-linked acidic dipeptidase (NAALA dipeptidase). This contrasts sharply with other analogues like N-fumaryl-Glu-OH, which showed potent inhibition [1].

Neuroscience Enzymology N-Acetylaspartylglutamate (NAAG) Peptidase

Quantified Enantiomeric Purity and Optical Rotation for Chiral Synthesis Control

The (S)-enantiomer of 3-aminohexanedioic acid hydrochloride is characterized by a specific optical rotation that is distinct from its (R)-counterpart. This property is critical for verifying enantiopurity during procurement and for stereochemical control in subsequent synthetic applications. Vendor QC data confirms a consistent [a]D25 = 22 ± 2° (c=1 in H2O), providing a definitive benchmark for this specific chiral center .

Chiral Chemistry Quality Control Peptide Synthesis

Superior Aqueous Solubility of Hydrochloride Salt for In Vitro Assays

The hydrochloride salt form of (S)-3-aminohexanedioic acid is supplied specifically to enhance its aqueous solubility and handling properties. While the free base (CAS 32908-48-8) may have limited solubility in neutral buffers, the hydrochloride salt is readily soluble in water, facilitating the preparation of concentrated stock solutions for biological assays .

Formulation Biochemical Assay Solubility

Optimal Use Cases for (S)-3-Aminohexanedioic Acid Hydrochloride Based on Verified Evidence


Peptidomimetic and β-Peptide Synthesis

As a chiral β-amino acid building block, (S)-3-aminohexanedioic acid hydrochloride is essential for constructing β-peptides with enhanced proteolytic stability and unique secondary structures. Its defined stereochemistry (optical rotation [a]D25 = 22 ± 2°) ensures the creation of homochiral polymers for materials science and biomedical applications.

Negative Control for NAALA Dipeptidase Studies

The demonstrated weak inhibition of NAALA dipeptidase (Ki > 40 µM) by analogues containing this scaffold makes it an ideal negative control. Researchers investigating NAAG peptidase inhibition can use (S)-3-aminohexanedioic acid derivatives to differentiate between on-target and off-target effects in their assays, ensuring the specificity of lead compounds. [1]

Neuroscience Tool Compound Development

Due to its structural analogy to glutamic acid but distinct biological activity, this compound serves as a valuable intermediate in the synthesis of potential neuromodulators. Its use as a building block allows for the systematic exploration of structure-activity relationships (SAR) around the glutamate recognition site without the confounding gliotoxicity associated with L-α-aminoadipic acid.

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